
Alpinumisoflavone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpinumisoflavone acetate is a natural prenylated isoflavonoid . It is a major constituent of Derris eriocarpa . The compound has been explored for a number of biological and pharmacological effects .
Molecular Structure Analysis
The molecular structure of Alpinumisoflavone acetate is not explicitly detailed in the retrieved papers .
Chemical Reactions Analysis
The chemical reactions involving Alpinumisoflavone acetate are not explicitly detailed in the retrieved papers .
Physical And Chemical Properties Analysis
Alpinumisoflavone acetate has a molecular formula of C22H18O6 and a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 378.11033829 g/mol . The compound has a topological polar surface area of 82.1 Ų . It has a complexity of 700 .
Wissenschaftliche Forschungsanwendungen
- Alpinumisoflavone has demonstrated anti-inflammatory effects in various studies . It suppresses inflammation by modulating pathways involved in immune responses, making it a potential candidate for managing chronic inflammatory conditions.
- Alpinumisoflavone possesses antioxidant properties, which help protect cells from oxidative stress and damage. Its ability to scavenge free radicals contributes to overall cellular health .
- Research suggests that Alpinumisoflavone inhibits tumor cell proliferation and induces apoptosis. It has been studied in hepatocellular carcinoma and other malignancies .
- Alpinumisoflavone exhibits antiosteoporotic activity, both in vitro and in vivo. It may help prevent bone loss and maintain bone health .
- Alpinumisoflavone has been explored for its neuroprotective effects. It may play a role in safeguarding neurons and supporting brain health .
- Alpinumisoflavone interacts with estrogen receptors, making it relevant in hormone-related conditions. Its dual estrogenic and antiestrogenic properties warrant further investigation .
Anti-Inflammatory Properties
Antioxidant Activity
Anti-Cancer Potential
Osteoprotective Effects
Neuroprotective Properties
Estrogenic and Anti-Estrogenic Effects
Wirkmechanismus
- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .
Target of Action
Mode of Action
Biochemical Pathways
Zukünftige Richtungen
Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] } | |
CAS-Nummer |
86989-18-6 |
Produktname |
Alpinumisoflavone acetate |
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.38 |
IUPAC-Name |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
InChI-Schlüssel |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





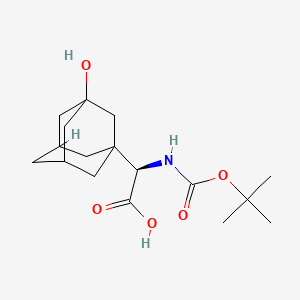
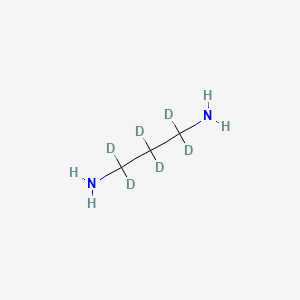
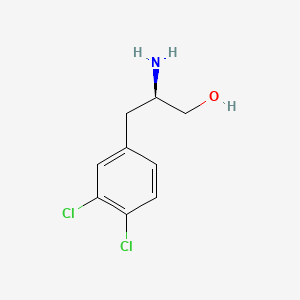
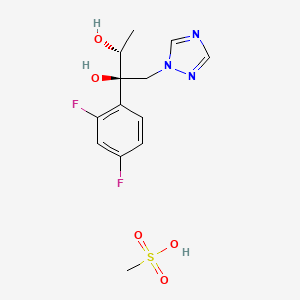
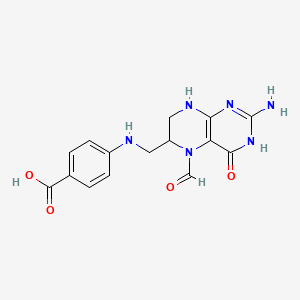

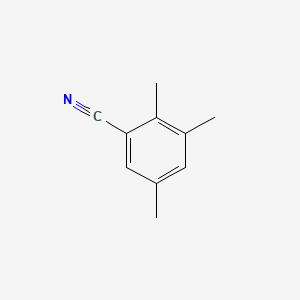
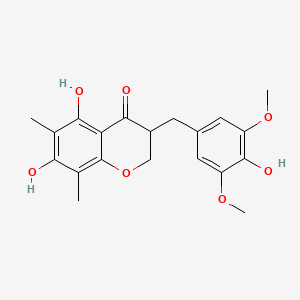

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)